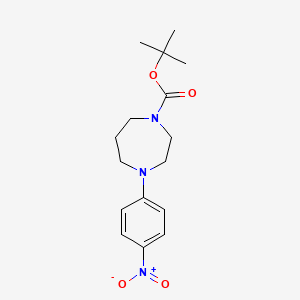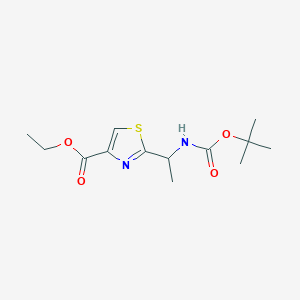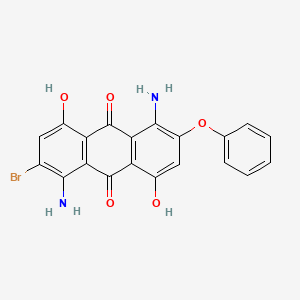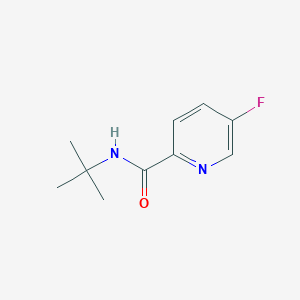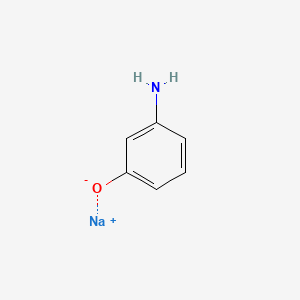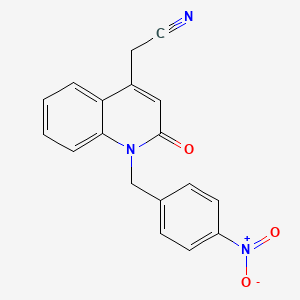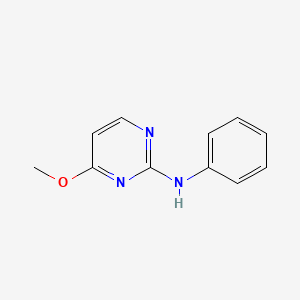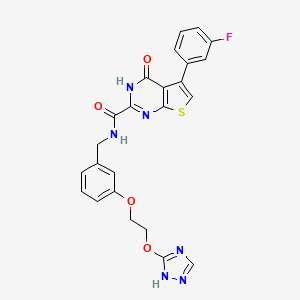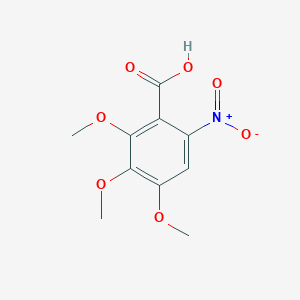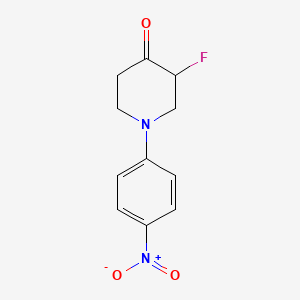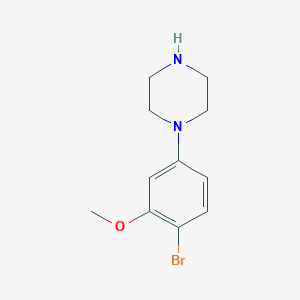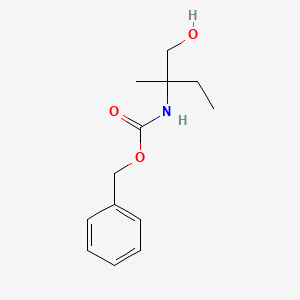
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyl (1-oxo-2-methylbutan-2-yl)carbamate.
Reduction: Formation of benzyl (1-hydroxy-2-methylbutan-2-yl)amine.
Substitution: Formation of various substituted benzyl carbamates.
Aplicaciones Científicas De Investigación
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the hydroxyl and methyl groups present in Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate.
1-Hydroxy-2-methylbutan-2-yl carbamate: Lacks the benzyl group.
Benzyl (1-hydroxy-2-methylbutan-2-yl)amine: Lacks the carbamate group.
Uniqueness
This compound is unique due to the presence of both the benzyl and carbamate groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
benzyl N-(1-hydroxy-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-3-13(2,10-15)14-12(16)17-9-11-7-5-4-6-8-11/h4-8,15H,3,9-10H2,1-2H3,(H,14,16) |
Clave InChI |
PGWHBWVQLZLATB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8685726.png)
